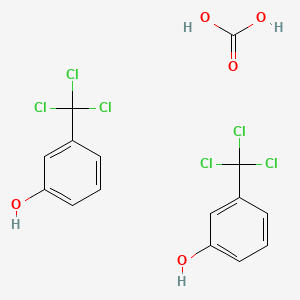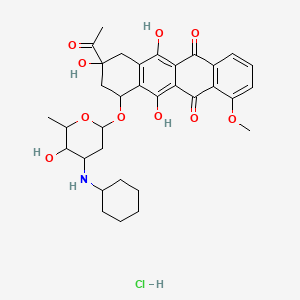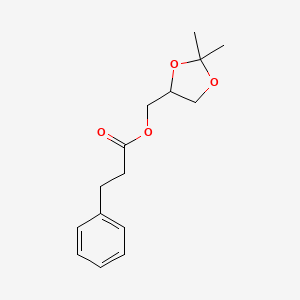
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of benzenepropanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzenepropanoic acid, which can then interact with enzymes and receptors in biological systems. The dioxolane ring provides stability to the molecule and can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar structure but lacks the dioxolane ring.
Benzenepropanoic acid, ethyl ester: Similar structure with an ethyl group instead of the dioxolane ring.
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)ethyl ester: Similar structure with an ethyl group attached to the dioxolane ring.
Uniqueness
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85733-05-7 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O4/c1-15(2)18-11-13(19-15)10-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
PZPGOTVDVRXOLA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC(=O)CCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14427896.png)
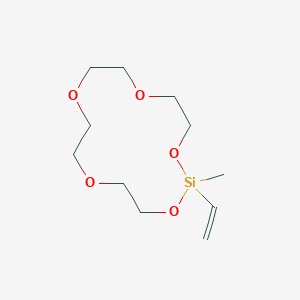
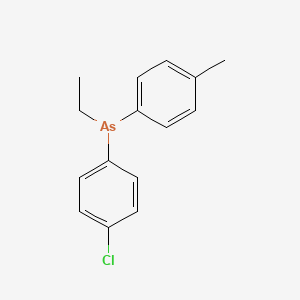
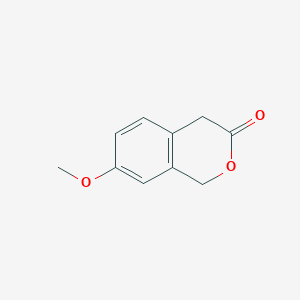
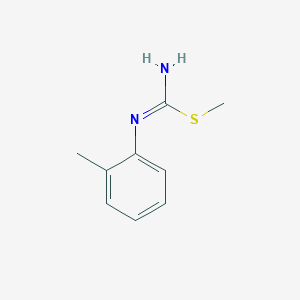
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
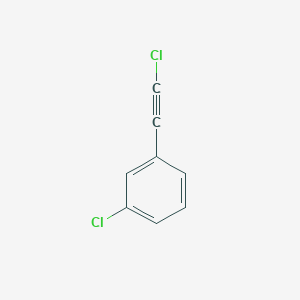
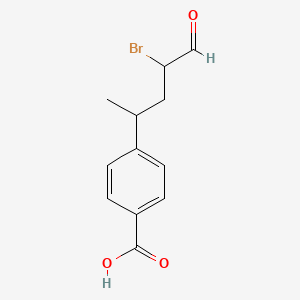
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
